molecular formula C10H9NOS B11906816 6-(Methylthio)quinolin-4-OL

6-(Methylthio)quinolin-4-OL

Cat. No.: B11906816
M. Wt: 191.25 g/mol
InChI Key: UCNDOVWKKZWNRL-UHFFFAOYSA-N
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Description

6-(Methylthio)quinolin-4-OL is a heterocyclic aromatic compound with a quinoline backbone. The compound is characterized by the presence of a methylthio group at the 6th position and a hydroxyl group at the 4th position of the quinoline ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylthio)quinolin-4-OL typically involves the introduction of the methylthio group and the hydroxyl group onto the quinoline ring. One common method is the nucleophilic substitution reaction where a suitable quinoline derivative is reacted with a methylthiol reagent under basic conditions. The hydroxyl group can be introduced via oxidation reactions using appropriate oxidizing agents .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often starting from commercially available quinoline derivatives. The process may include steps such as halogenation, nucleophilic substitution, and oxidation, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 6-(Methylthio)quinolin-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-(Methylthio)quinolin-4-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-(Methylthio)quinolin-4-OL involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting microbial cell processes .

Comparison with Similar Compounds

Uniqueness: 6-(Methylthio)quinolin-4-OL is unique due to the presence of both the methylthio and hydroxyl groups, which impart distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactions that are not possible with other similar compounds .

Properties

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

6-methylsulfanyl-1H-quinolin-4-one

InChI

InChI=1S/C10H9NOS/c1-13-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-6H,1H3,(H,11,12)

InChI Key

UCNDOVWKKZWNRL-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)NC=CC2=O

Origin of Product

United States

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